molecular formula C17H11NO4 B14873326 prop-2-yn-1-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate

prop-2-yn-1-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate

Cat. No.: B14873326
M. Wt: 293.27 g/mol
InChI Key: GPMSEPIBNGBZQL-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate is a complex organic compound that features both alkyne and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-yn-1-yl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate typically involves the reaction of prop-2-yn-1-ol with 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used for oxidation reactions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) is commonly used for hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of amides or ethers.

Scientific Research Applications

Prop-2-yn-1-yl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of prop-2-yn-1-yl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate involves its interaction with biological macromolecules. The alkyne group can undergo click chemistry reactions with azides, forming stable triazole linkages. This property is exploited in bioconjugation and labeling studies. Additionally, the isoquinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate is unique due to its combination of an alkyne group and an isoquinoline moiety, which provides a versatile platform for various chemical reactions and biological interactions. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry.

Biological Activity

Prop-2-yn-1-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H11NO4C_{17}H_{11}NO_4 with a molecular weight of approximately 293.27 g/mol. The compound features an alkyne group and an isoquinoline moiety, which contribute to its unique chemical reactivity and biological properties .

Property Value
Molecular FormulaC17H11NO4
Molecular Weight293.27 g/mol
Notable FunctionalitiesAlkyne, Dioxo

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities. The alkyne functionality allows for diverse chemical reactions that can enhance the compound's biological activity or create novel derivatives.

Inhibition of Cancer Cell Proliferation

One of the primary areas of interest for this compound is its potential use in treating hyperproliferative diseases such as cancer. Studies have shown that derivatives of isoquinoline compounds can inhibit the activity of bromodomains associated with cancer cell proliferation. For instance, compounds designed from this class have demonstrated efficacy in inhibiting specific targets related to tumor growth and metastasis .

Anticancer Activity

A study focusing on derivatives of isoquinoline compounds highlighted their ability to inhibit cancer cell lines effectively. The compound this compound was tested against various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest in the G0/G1 phase .

Antimicrobial Properties

Another area of research has investigated the antimicrobial properties of similar compounds. In vitro assays indicated that this compound exhibited notable antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods that allow for functional group modifications aimed at optimizing biological activity. These synthetic routes are crucial for developing derivatives with enhanced efficacy and specificity against targeted diseases .

Properties

Molecular Formula

C17H11NO4

Molecular Weight

293.27 g/mol

IUPAC Name

prop-2-ynyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate

InChI

InChI=1S/C17H11NO4/c1-2-9-22-14(19)10-18-16(20)12-7-3-5-11-6-4-8-13(15(11)12)17(18)21/h1,3-8H,9-10H2

InChI Key

GPMSEPIBNGBZQL-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)CN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O

solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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